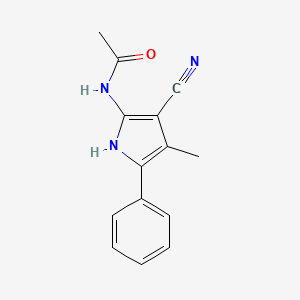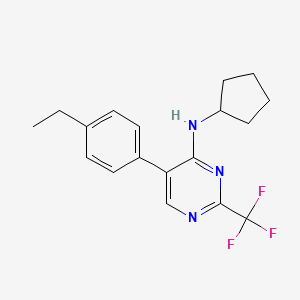
9-Amino-N-(2-aminoethyl)acridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Amino-N-(2-aminoethyl)acridine-4-carboxamide is a derivative of acridine, a heterocyclic organic compound known for its wide range of biological activities. This compound is particularly notable for its ability to intercalate into DNA, making it a valuable tool in various scientific research fields, including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-N-(2-aminoethyl)acridine-4-carboxamide typically involves the reaction of acridine derivatives with appropriate amine compounds. One common method includes the reaction of 9-aminoacridine with 2-aminoethylamine under controlled conditions. The product is then purified using column chromatography on silica gel with ethyl acetate as the eluent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
9-Amino-N-(2-aminoethyl)acridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted acridine derivatives .
Applications De Recherche Scientifique
9-Amino-N-(2-aminoethyl)acridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a fluorescent probe due to its ability to intercalate into DNA.
Biology: Employed in studies of DNA interactions and as a tool for investigating DNA-binding proteins.
Medicine: Investigated for its potential anticancer properties, particularly in targeting DNA in cancer cells.
Industry: Utilized in the development of diagnostic tools and as a component in certain types of sensors
Mécanisme D'action
The primary mechanism of action of 9-Amino-N-(2-aminoethyl)acridine-4-carboxamide involves intercalation into DNA. This intercalation disrupts the normal structure of DNA, inhibiting the activity of DNA polymerase and other enzymes involved in DNA replication and transcription. The compound’s ability to target specific DNA sequences makes it a valuable tool in cancer research and other fields .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Aminoacridine: A simpler derivative of acridine with similar DNA intercalating properties.
7-Methoxy-9-aminoacridine: Modified to include a methoxy group, altering its DNA-binding specificity.
7-Fluoro-9-aminoacridine: Contains a fluorine atom, which changes its interaction with DNA.
9-Ethanolamine-acridine: Includes an ethanolamine group, affecting its DNA intercalation properties
Uniqueness
9-Amino-N-(2-aminoethyl)acridine-4-carboxamide is unique due to its specific aminoethyl substitution, which enhances its ability to intercalate into DNA and target specific sequences. This makes it particularly useful in applications requiring precise DNA interactions, such as cancer research and diagnostic tool development .
Propriétés
Numéro CAS |
89459-46-1 |
|---|---|
Formule moléculaire |
C16H16N4O |
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
9-amino-N-(2-aminoethyl)acridine-4-carboxamide |
InChI |
InChI=1S/C16H16N4O/c17-8-9-19-16(21)12-6-3-5-11-14(18)10-4-1-2-7-13(10)20-15(11)12/h1-7H,8-9,17H2,(H2,18,20)(H,19,21) |
Clé InChI |
QAEKFVDQNLDMLB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=C(C3=N2)C(=O)NCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline](/img/structure/B12910501.png)
![2-[(2,6-Diphenylpyrimidin-4-yl)oxy]-N,N-dimethylethan-1-amine](/img/structure/B12910505.png)

